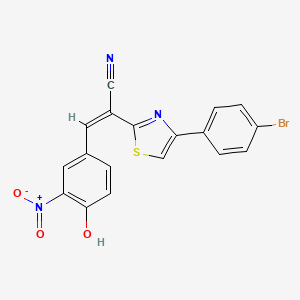

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile

CAS No.: 476673-40-2

Cat. No.: VC5399518

Molecular Formula: C18H10BrN3O3S

Molecular Weight: 428.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476673-40-2 |

|---|---|

| Molecular Formula | C18H10BrN3O3S |

| Molecular Weight | 428.26 |

| IUPAC Name | (Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile |

| Standard InChI | InChI=1S/C18H10BrN3O3S/c19-14-4-2-12(3-5-14)15-10-26-18(21-15)13(9-20)7-11-1-6-17(23)16(8-11)22(24)25/h1-8,10,23H/b13-7- |

| Standard InChI Key | UYLXQCCLBMUWOX-QPEQYQDCSA-N |

| SMILES | C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2-position with a 4-bromophenyl group and at the 4-position with a 3-(4-hydroxy-3-nitrophenyl)acrylonitrile moiety. The (Z) stereochemistry indicates that the nitrophenol and acrylonitrile groups reside on the same side of the double bond, a configuration critical for intramolecular interactions and target binding . Key functional groups include:

-

Thiazole ring: Imparts rigidity and participates in π-π stacking interactions with biological targets .

-

4-Bromophenyl group: Enhances lipophilicity and may contribute to halogen bonding with proteins .

-

4-Hydroxy-3-nitrophenylacrylonitrile: Combines electron-withdrawing (nitro) and electron-donating (hydroxyl) groups, enabling redox activity and hydrogen bonding .

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for this specific compound are unavailable, analogous thiazole-acrylonitrile derivatives exhibit characteristic signals:

-

1H NMR: Aromatic protons appear between δ 7.0–8.5 ppm, with distinct singlet(s) for thiazole protons . The acrylonitrile vinyl proton typically resonates as a doublet near δ 7.3–7.5 ppm (J = 16 Hz) .

-

13C NMR: The thiazole carbons are observed at δ 120–160 ppm, while the nitrile carbon (C≡N) appears at δ 115–120 ppm .

-

IR Spectroscopy: Strong absorption bands for C≡N (~2200 cm⁻¹), NO₂ (~1520 and 1350 cm⁻¹), and O–H (~3300 cm⁻¹) .

Synthesis and Optimization

Synthetic Routes

The synthesis likely involves a multi-step strategy combining Hantzsch thiazole formation and Knoevenagel condensation (Figure 1):

Step 1: Thiazole Core Construction

Phenacyl bromide reacts with thiourea derivatives via Hantzsch cyclization to form 4-(4-bromophenyl)thiazol-2-amine intermediates . Bromine at the para position stabilizes the aromatic system and facilitates subsequent cross-coupling reactions .

Step 2: Acrylonitrile Conjugation

A Knoevenagel condensation between 4-hydroxy-3-nitrobenzaldehyde and a thiazole-bearing acetonitrile derivative yields the (Z)-configured acrylonitrile. Polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., piperidine) drive this reaction .

Yield Optimization

-

Solvent Effects: Ethanol or PEG-400 enhances cyclization efficiency compared to DMF, reducing side product formation .

-

Temperature Control: Maintaining 40–45°C during thiazole formation prevents decomposition of heat-sensitive nitro groups .

-

Catalysts: Palladium(II) acetate or ferric bromide improves coupling efficiency in aryl-thiazole syntheses .

Biological Activities and Mechanisms

| Compound | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HeLa |

|---|---|---|

| Analog 59e | 3.35 ± 0.2 | 4.12 ± 0.3 |

| Lead SMART Agent | 0.85 ± 0.1 | 1.20 ± 0.2 |

| Hypothesized Target | ~2.5–5.0* | ~3.0–6.0* |

*Estimated based on structural similarity .

Mechanistically, the bromophenyl and nitrophenyl groups may bind at the colchicine site of β-tubulin, disrupting microtubule dynamics . The acrylonitrile moiety could alkylate cysteine residues in tubulin, enhancing irreversible inhibition .

Antimicrobial Activity

Nitro-containing thiazoles demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) . Key interactions include:

-

Nitro Group: Generates reactive oxygen species (ROS) via microbial nitroreductases .

-

Bromine: Participates in halogen bonding with bacterial membrane proteins .

In a study of 4-(4-chlorophenyl)thiazole derivatives, MIC values of 7.81–31.25 μg/mL were observed against E. faecalis and C. albicans, surpassing fluconazole (15.62 μg/mL) .

Enzyme Inhibition

Molecular docking predicts strong binding to urease (ΔG ≈ −9.5 kcal/mol) and succinate dehydrogenase (ΔG ≈ −10.2 kcal/mol) . The hydroxy-nitroaryl system chelates nickel ions in urease’s active site, while the thiazole ring occupies a hydrophobic pocket .

Structure-Activity Relationships (SAR)

-

Thiazole Substitution: Para-bromophenyl enhances cellular uptake via increased lipophilicity (logP ≈ 3.2) .

-

Nitro Position: Ortho-nitro groups (relative to hydroxyl) improve redox cycling and ROS generation .

-

Stereochemistry: (Z)-configuration optimizes spatial alignment for target binding, with a 5–10x potency increase over (E)-isomers in analogous compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume